5-Methyl-1-hexanol

Thermophysical Properties Solvent Selection Process Engineering

5-Methyl-1-hexanol (Isoheptyl alcohol, CAS 627-98-5) is a branched C7 primary aliphatic alcohol with the molecular formula C7H16O and a molecular weight of 116.20 g/mol. It is characterized by a branched carbon backbone with a methyl group at the C5 position, which imparts distinct physicochemical properties compared to linear C6 and C7 alcohols.

Molecular Formula C7H16O
Molecular Weight 116.2 g/mol
CAS No. 627-98-5
Cat. No. B128172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1-hexanol
CAS627-98-5
Synonyms5-Methyl-1-hexanol; 
Molecular FormulaC7H16O
Molecular Weight116.2 g/mol
Structural Identifiers
SMILESCC(C)CCCCO
InChIInChI=1S/C7H16O/c1-7(2)5-3-4-6-8/h7-8H,3-6H2,1-2H3
InChIKeyZVHAANQOQZVVFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-1-hexanol CAS 627-98-5: Procurement-Grade Specifications and Inherent Physicochemical Identity


5-Methyl-1-hexanol (Isoheptyl alcohol, CAS 627-98-5) is a branched C7 primary aliphatic alcohol with the molecular formula C7H16O and a molecular weight of 116.20 g/mol [1]. It is characterized by a branched carbon backbone with a methyl group at the C5 position, which imparts distinct physicochemical properties compared to linear C6 and C7 alcohols [2]. It is a clear, colorless liquid with a reported density of approximately 0.82-0.823 g/mL at 25°C [3] and a boiling point ranging from 167-170°C at atmospheric pressure [4][5]. The compound is sparingly soluble in water and is produced industrially via the oxo process or through the reduction of 5-methylhexanoic acid [6].

Why 5-Methyl-1-hexanol Cannot Be Substituted with Linear or Differently Branched C6-C7 Alcohols


In industrial and research applications, substituting 5-Methyl-1-hexanol with linear analogs like 1-hexanol (C6) or 1-heptanol (C7) or with alternative branched C7 alcohols such as 2-methyl-1-hexanol or 3-methyl-1-hexanol introduces significant deviations in physicochemical behavior and biological performance. The precise position of the methyl branch at the C5 carbon atom alters key properties including boiling point, vapor pressure, and partition coefficient (LogP) relative to both linear and other branched isomers [1][2]. These differences directly impact solvent evaporation rates, extraction efficiency, and the physicochemical profile of downstream ester derivatives. Furthermore, in biosynthetic applications such as flavolipid production, the branched side-chain architecture—specifically a methyl branch distal to the hydroxyl group—is essential for conferring resistance to biodegradation, a property not provided by linear alcohols or other branched isomers [3]. Generic substitution therefore risks compromising product performance, process consistency, and regulatory compliance.

5-Methyl-1-hexanol: Head-to-Head Quantitative Differentiation Against Key Comparators


Boiling Point Differentiation: 5-Methyl-1-hexanol vs. Linear C6 and C7 Alcohols

5-Methyl-1-hexanol exhibits a boiling point that is intermediate between 1-hexanol and 1-heptanol, yet deviates from the linear trend due to branching. This provides a distinct volatility profile useful in solvent and reaction medium selection [1][2].

Thermophysical Properties Solvent Selection Process Engineering

Partition Coefficient (LogP) Comparison: Impact on Extraction and Membrane Permeability

The calculated LogP for 5-Methyl-1-hexanol (2.29) is significantly higher than that of 1-hexanol (1.86) and slightly lower than that of 1-heptanol (2.47), reflecting enhanced lipophilicity due to branching [1][2]. This influences partitioning behavior in biphasic systems.

Lipophilicity Extraction Efficiency ADME Prediction

Vapor Pressure Differentiation: Impact on Volatility and Handling Safety

5-Methyl-1-hexanol exhibits a vapor pressure of approximately 0.8 mmHg at 25°C, which is lower than that of 1-hexanol (1 mmHg) but higher than that of 1-heptanol (0.33-0.5 mmHg) [1]. This positions it as a moderately volatile alcohol with distinct handling and emission characteristics.

Volatility Safety Data Process Design

Flavolipid Intermediate: Branched Architecture Confers Biodegradation Resistance

5-Methyl-1-hexanol serves as a critical precursor in the synthesis of flavolipids, a class of biosurfactants with antitumor and bioremediation potential. Research indicates that the branched side-chain architecture, as found in 5-Methyl-1-hexanol-derived flavolipids, is specifically employed to hinder biodegradation, enhancing the stability and longevity of the biosurfactant in environmental applications [1]. Linear chain analogues lack this advantageous property.

Biosurfactant Synthesis Antitumor Agents Bioremediation

5-Methyl-1-hexanol: High-Value Application Scenarios Validated by Comparative Evidence


Synthesis of Flavolipid Biosurfactants for Antitumor and Bioremediation Research

5-Methyl-1-hexanol is an essential intermediate in the synthesis of flavolipids, a class of biosurfactants with demonstrated antitumor and bioremediation activities. The branched side-chain derived from this alcohol is critical for hindering biodegradation, thereby enhancing the stability and functional longevity of the flavolipid molecule in environmental and biological systems [1]. This structural requirement cannot be met by linear C6 or C7 alcohols.

Tailored Solvent Systems for Extraction and Organic Synthesis Requiring Intermediate Volatility

With a boiling point of 167-170°C [2] and a vapor pressure of 0.8 mmHg at 25°C [3], 5-Methyl-1-hexanol offers a volatility profile that bridges the gap between 1-hexanol and 1-heptanol. This makes it a superior choice for solvent applications where controlled evaporation rates are necessary, such as in coatings, printing inks, and specialty extraction processes, providing a balance between process efficiency and VOC emission control.

Precursor for Specialty Esters and Plasticizers with Enhanced Lipophilicity

The higher LogP of 5-Methyl-1-hexanol (2.29) compared to 1-hexanol (1.86) [4][5] indicates that esters derived from it will exhibit increased lipophilicity. This property is advantageous in the formulation of plasticizers, lubricants, and surfactants where enhanced compatibility with non-polar matrices or improved water repellency is desired. The branched structure also influences the viscosity and low-temperature performance of the resulting ester derivatives.

Volatile Organic Compound (VOC) Profiling and Flavor/Fragrance Research

5-Methyl-1-hexanol is a naturally occurring volatile organic compound identified in various plant matrices . Its distinct physicochemical profile, including a predicted fruity odor , makes it a valuable reference standard for analytical chemistry, metabolomics, and the development of flavor and fragrance formulations. Its intermediate volatility and unique mass spectral signature facilitate its identification and quantification in complex mixtures.

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